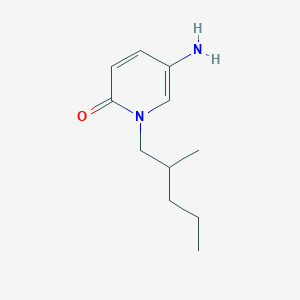
1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a carboxylic acid group attached to the triazole ring
Méthodes De Préparation
The synthesis of 1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorophenylhydrazine and ethyl acetoacetate.
Cyclization: The hydrazine derivative undergoes cyclization with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.
Carboxylation: The resulting triazole intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it can interact with DNA or RNA, affecting gene expression and cell proliferation.
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid can be compared with other triazole derivatives, such as:
1-(2,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid: Similar structure but with different substitution pattern on the phenyl ring.
1-(3,4-Difluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid: Fluorine atoms instead of chlorine atoms on the phenyl ring.
1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-4-carboxylic acid: Carboxylic acid group attached to a different position on the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the position of the carboxylic acid group, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H5Cl2N3O2 |
|---|---|
Poids moléculaire |
258.06 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-6-2-1-5(3-7(6)11)14-8(9(15)16)4-12-13-14/h1-4H,(H,15,16) |
Clé InChI |
HAEKPLNJKPDGNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C(=CN=N2)C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


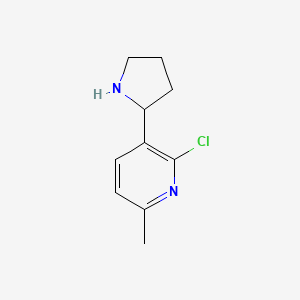


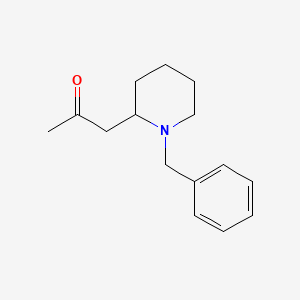
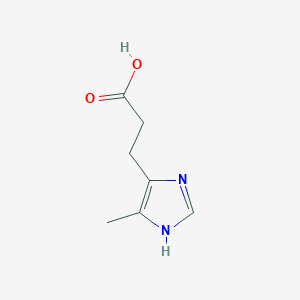
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)



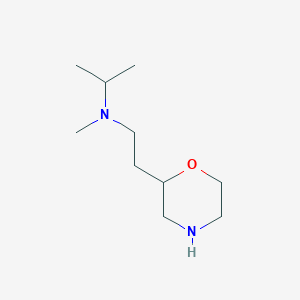
![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)
